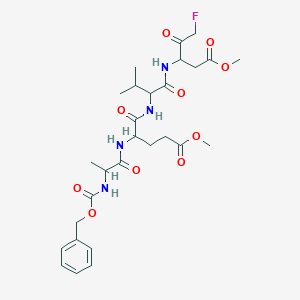
X antigen family member 1 (33-49)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
X antigen family member 1
Applications De Recherche Scientifique
1. Cancer Testis Antigens and Immunotherapy
X antigen family member 1, identified as part of the GAGE/PAGE family, notably XAGE-1, has shown significant relevance in cancer research, particularly in the context of cancer testis (CT) antigens. CT antigens like XAGE-1 are predominantly expressed in human germ line cells but become aberrantly activated in various malignancies. The distinct expression of these antigens in cancers, such as Ewing's sarcoma, rhabdomyosarcoma, breast cancer, and germ cell tumors, makes them potential targets for vaccine-based therapies for cancer (Brinkmann et al., 1999). Additionally, the expression of XAGE-1 in a range of cancers like lung, breast, prostate, and various lung cancers, highlights its potential use in cancer immunotherapies (Egland et al., 2002).
2. Tumor Immunotherapy
Cancer/testis-X antigens, including XAGE-1, represent ideal targets for cancer immunotherapy due to their selective expression in cancers and germ cells. The expression pattern of these antigens in cancers like melanoma, ovarian, bladder, lung, and hepatocellular carcinoma has led to their use in clinical testing for immunotherapy. This unique expression pattern holds promise for the development of targeted treatments (Grigoriadis et al., 2009).
3. Molecular Immunology and Epitope Mapping
The SSX gene family, to which X antigen family member 1 is related, has been studied for its potential in epitope mapping for immunotherapy. T cell immune responses against SSX proteins, a part of the CT antigens, have been detected in cancer patients. The identification of HLA-A*0201-restricted epitopes across SSX family members, including highly homologous candidate epitopes, demonstrates the potential for peptide-mediated immunotherapy in treating tumors expressing these antigens (He et al., 2008).
4. Genetic Expression and Cancer Progression
Research into the expression of XAGE-1b, a variant of X antigen family member 1, has shown its significant role in the proliferation, invasion, and metastasis of gastric cancer. The upregulation of XAGE-1b in gastric cancer tissues and its correlation with poor prognosis highlight its potential as a biomarker for gastric cancer and as a target for treatment (Men et al., 2020).
Propriétés
Séquence |
CATWKVICKSCISQTPG |
|---|---|
Source |
Homo sapiens (human) |
Stockage |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
X antigen family member 1 (33-49) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



